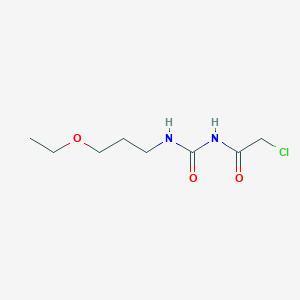

2-chloro-N-(3-ethoxypropylcarbamoyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-chloro-N-(3-ethoxypropylcarbamoyl)acetamide involves the reaction of chloroacetyl chloride with 3-ethoxypropylamine under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

2-chloro-N-(3-ethoxypropylcarbamoyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction:

Applications De Recherche Scientifique

2-chloro-N-(3-ethoxypropylcarbamoyl)acetamide is utilized in various scientific research applications, including:

Proteomics: It is used as a reagent in the study of protein structures and functions.

Medicinal Chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.

Biological Studies: It is employed in the investigation of biological pathways and mechanisms.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

2-chloro-N-(3-ethoxypropylcarbamoyl)acetamide can be compared to other similar compounds such as:

2-chloro-N-(3-chlorophenyl)acetamide: This compound has a similar structure but with a chlorophenyl group instead of an ethoxypropyl group.

Chloroacetamide: A simpler compound with a similar chloroacetamide backbone.

N-(2-aminoethyl)-2-{3-chloro-4-[(4-isopropylbenzyl)oxy]phenyl}acetamide: A more complex compound with additional functional groups.

Activité Biologique

2-Chloro-N-(3-ethoxypropylcarbamoyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, cytotoxicity, and pharmacokinetic profiles.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₅ClN₂O₃

- CAS Number : 757220-02-3

The compound features a chloro substituent on the acetamide backbone, which is hypothesized to enhance its biological activity compared to other derivatives.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values against selected pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 512 |

| Staphylococcus aureus | 256 |

| Escherichia coli | 1024 |

| Pseudomonas aeruginosa | 2048 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against K. pneumoniae and S. aureus, while showing less efficacy against E. coli and P. aeruginosa .

The mechanism by which this compound exerts its antibacterial effects appears to involve inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This inhibition leads to cell lysis and death, making it a promising candidate for further development as an antibacterial agent .

Cytotoxicity and Safety Profile

In preliminary cytotoxicity assays, this compound demonstrated favorable results, indicating low toxicity levels in mammalian cell lines. This profile suggests that the compound may be suitable for therapeutic applications with minimal adverse effects .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized through in silico studies, which suggest good absorption and bioavailability when administered orally. The presence of the chloro group is believed to enhance stability and interaction with biological targets .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound in combination with conventional antibiotics such as ciprofloxacin and meropenem against resistant strains of K. pneumoniae. The results indicated a synergistic effect, reducing the effective concentration needed for bacterial eradication .

- Toxicological Assessment : Another investigation focused on the toxicological profile of this compound revealed no significant mutagenic potential in standard assays, supporting its safety for further development .

Propriétés

IUPAC Name |

2-chloro-N-(3-ethoxypropylcarbamoyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O3/c1-2-14-5-3-4-10-8(13)11-7(12)6-9/h2-6H2,1H3,(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFMKPUOUZFNCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.